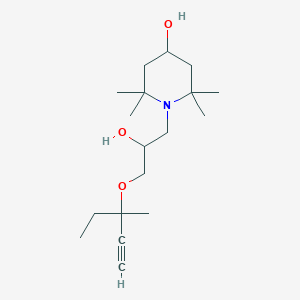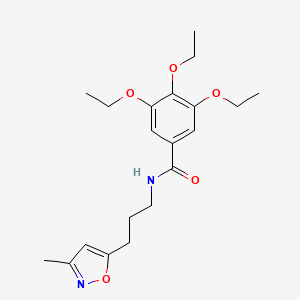
1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a useful research compound. Its molecular formula is C18H33NO3 and its molecular weight is 311.466. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Nitroxyl radicals, including those derived from tetramethylpiperidine, have been extensively studied for their synthesis and unique properties. For instance, Zhukova et al. (1992) explored the bromination and oxidation processes to produce dibromo-derivatives, highlighting their potential as acylating spin traps (Zhukova, Kagan, & Smirnov, 1992). Additionally, Cygler et al. (1980) investigated the conformation of the piperidine ring in derivatives, revealing how intramolecular hydrogen bonds influence their structure (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).
Catalytic Activity and Electrochemical Properties
The catalytic and electrochemical properties of these compounds have been a focus of research. Xia and Li (1998) demonstrated the catalytic electroactivity of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in the homogeneous electrooxidation of hydroxylamine, suggesting potential applications in electrocatalysis (Xia & Li, 1998).
Applications in Polymer and Material Science
The role of nitroxyl radicals in polymer and material science has been significant. Chaudhary, Chopin, and Klier (2007) discussed the use of TEMPO derivatives for scorch suppression, cure control, and functionalization in the peroxide crosslinking of polyethylene, showcasing their utility in enhancing polymer properties (Chaudhary, Chopin, & Klier, 2007). Additionally, the synthesis and investigation of TEMPO-contained polypyrrole derivatives by Xu et al. (2014) for use as cathode material in organic radical batteries exemplify their promising applications in energy storage devices (Xu, Yang, Su, Ji, & Zhang, 2014).
Environmental and Biomedical Applications
The environmentally benign TEMPO-catalyzed oxidation system developed by Li and Zhang (2009) demonstrates the potential of these compounds in sustainable chemical processes, highlighting their role in the efficient and eco-friendly oxidation of alcohols (Li & Zhang, 2009). Furthermore, the synthesis of spin-labeled amides by Yushkova et al. (2013), showcasing their antioxidant potential, points towards their promising applications in biomedical studies, including magnetic resonance imaging (MRI) (Yushkova, Chernyak, Polienko, Gatilov, Morozov, & Grigor’ev, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-8-18(7,9-2)22-13-15(21)12-19-16(3,4)10-14(20)11-17(19,5)6/h1,14-15,20-21H,9-13H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMWKRCNVAHMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1C(CC(CC1(C)C)O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine](/img/structure/B2816720.png)







![1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2816730.png)
![2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2816731.png)
![Methyl 2-[6-acetamido-2-(3-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2816732.png)

![5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2816738.png)